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Compound of Interest

Compound Name: Acetylatractylodinol

Cat. No.: B149813 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetylatractylodinol is a polyacetylene compound isolated from the rhizomes of Atractylodes

lancea. This document provides a detailed overview of the Nuclear Magnetic Resonance

(NMR) spectroscopic analysis of Acetylatractylodinol, offering a comprehensive guide for its

identification and structural elucidation. The provided protocols and data are essential for

researchers in natural product chemistry, pharmacology, and drug development who are

working with this or structurally related compounds.

Chemical Structure of Acetylatractylodinol
The structure of Acetylatractylodinol, [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate,

is characterized by a nine-carbon chain with two double bonds, two triple bonds, a terminal

furan ring, and an acetylated hydroxymethyl group.

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for Acetylatractylodinol,
acquired in CDCl₃. This data is critical for the structural verification of the compound.

Table 1: ¹H NMR Data of Acetylatractylodinol (500 MHz, CDCl₃)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 4.68 d 6.5

2 5.85 dt 15.7, 6.5

3 6.30 d 15.7

8 6.15 d 16.0

9 6.80 d 16.0

11 6.35 d 3.3

12 6.40 dd 3.3, 1.8

13 7.38 d 1.8

OAc 2.08 s -

Table 2: ¹³C NMR Data of Acetylatractylodinol (125 MHz, CDCl₃)
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Position Chemical Shift (δ) ppm

1 64.5

2 123.0

3 135.5

4 75.0

5 80.1

6 78.2

7 82.5

8 110.2

9 130.8

10 152.0

11 111.5

12 112.2

13 143.6

OAc (C=O) 170.5

OAc (CH₃) 20.9

Experimental Protocols
Detailed methodologies for the NMR analysis of Acetylatractylodinol are provided below.

These protocols can be adapted for similar polyacetylene compounds.

Sample Preparation
Dissolution: Dissolve approximately 5-10 mg of purified Acetylatractylodinol in 0.6 mL of

deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

¹H NMR Spectroscopy:

Spectrometer Frequency: 500 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR Spectroscopy:

Spectrometer Frequency: 125 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

2D NMR Spectroscopy (COSY, HSQC, HMBC):
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Standard pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.2, hmbcgplpndqf) were

utilized.

Spectral widths were optimized based on the 1D spectra.

The number of increments and scans were adjusted to achieve adequate resolution and

signal-to-noise ratio.

Structural Elucidation Workflow and Key
Correlations
The following diagram illustrates the workflow for the structural elucidation of

Acetylatractylodinol using 2D NMR techniques. Key HMBC (Heteronuclear Multiple Bond

Correlation) and COSY (Correlation Spectroscopy) correlations are highlighted, which are

instrumental in confirming the connectivity of the molecule.

Acetylatractylodinol Structure and Key Correlations

2D NMR Correlations
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To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopic
Analysis of Acetylatractylodinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149813#nmr-spectroscopy-of-acetylatractylodinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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